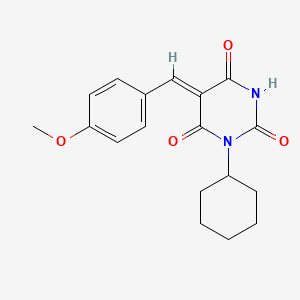
5-amino-1-(2-furylmethyl)-4-phenyl-1,2-dihydro-3H-pyrrol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-amino-1-(2-furylmethyl)-4-phenyl-1,2-dihydro-3H-pyrrol-3-one is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrrolones and exhibits various biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
作用机制
The mechanism of action of 5-amino-1-(2-furylmethyl)-4-phenyl-1,2-dihydro-3H-pyrrol-3-one is not fully understood. However, studies have suggested that this compound may act through the inhibition of various enzymes, including COX-2 and iNOS, which are involved in the inflammatory response. In addition, this compound has been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of COX-2 and iNOS, which are involved in the inflammatory response. In addition, this compound has been found to induce apoptosis in cancer cells and inhibit the growth of various cancer cell lines. However, the exact biochemical and physiological effects of this compound are still under investigation.
实验室实验的优点和局限性
The advantages of using 5-amino-1-(2-furylmethyl)-4-phenyl-1,2-dihydro-3H-pyrrol-3-one in lab experiments include its potential therapeutic applications, including anti-inflammatory and antitumor properties. However, the limitations of this compound include its low yield in the synthesis method and the need for further investigation into its mechanism of action and biochemical and physiological effects.
未来方向
For research on 5-amino-1-(2-furylmethyl)-4-phenyl-1,2-dihydro-3H-pyrrol-3-one include investigating its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. In addition, further studies are needed to understand the mechanism of action and the biochemical and physiological effects of this compound. Other future directions include optimizing the synthesis method to improve the yield and investigating the potential of this compound as a lead compound for drug development.
合成方法
The synthesis of 5-amino-1-(2-furylmethyl)-4-phenyl-1,2-dihydro-3H-pyrrol-3-one involves the reaction of 2-furylacetaldehyde, acetophenone, and ammonium acetate in the presence of acetic acid. The reaction proceeds through a condensation reaction followed by cyclization to form the pyrrolone ring. The yield of this synthesis method is reported to be around 50%.
科学研究应用
5-amino-1-(2-furylmethyl)-4-phenyl-1,2-dihydro-3H-pyrrol-3-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antitumor, and antimicrobial properties. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of COX-2 and iNOS, which are involved in the inflammatory response. In addition, this compound has been found to induce apoptosis in cancer cells and inhibit the growth of various cancer cell lines.
属性
IUPAC Name |
1-(furan-2-ylmethyl)-5-imino-4-phenyl-2H-pyrrol-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c16-15-14(11-5-2-1-3-6-11)13(18)10-17(15)9-12-7-4-8-19-12/h1-8,16,18H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVOWUSCHCKUBNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C(=N)N1CC2=CC=CO2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-({5-[(2-chloro-4-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-3-methoxypiperidine](/img/structure/B6101218.png)
![{1-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzyl]-3-piperidinyl}(3-isopropoxyphenyl)methanone](/img/structure/B6101224.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B6101228.png)
![2-[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6101235.png)

![N-[(1-cyclopentyl-4-piperidinyl)methyl]-4,4,4-trifluoro-N-(tetrahydro-2-furanylmethyl)butanamide](/img/structure/B6101267.png)
![2-chloro-5-{[(3-chlorophenyl)amino]sulfonyl}-N-(2-methylphenyl)benzamide](/img/structure/B6101269.png)

![3-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)-2-butyrylcyclohex-2-en-1-one](/img/structure/B6101275.png)
![2-[4-(cyclohexylmethyl)-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6101283.png)
![3-{[(3-chlorophenyl)amino]carbonyl}-1,2,2-trimethylcyclopentanecarboxylic acid](/img/structure/B6101286.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-3-piperidinamine](/img/structure/B6101293.png)
![2,5-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B6101297.png)
![4-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazol-2-yl]-1-(2-methoxyethyl)-2-pyrrolidinone](/img/structure/B6101306.png)